molecular formula C14H21NO4 B8308487 N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide

N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide

Cat. No. B8308487
M. Wt: 267.32 g/mol
InChI Key: ACOQNTLWSNYZMV-UHFFFAOYSA-N
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Patent
US07989444B2

Procedure details

A solution of N-(2,2-dimethoxy-ethyl)-2-(3-methoxy-2-methyl-phenyl)-acetamide (23 g) in a mixture of acetic acid (40 ml) and conc. HCl (40 ml) was stirred at room temperature for 24 hours. Ice was added with vigorous stirring and the obtained precipitated was filtered (10.9 g, 62% yield).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][NH:5][C:6](=[O:17])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[C:9]=1[CH3:16].Cl>C(O)(=O)C>[CH3:15][O:14][C:10]1[CH:11]=[CH:12][C:13]2[CH:3]=[CH:4][NH:5][C:6](=[O:17])[CH2:7][C:8]=2[C:9]=1[CH3:16]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
COC(CNC(CC1=C(C(=CC=C1)OC)C)=O)OC
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice was added
STIRRING
Type
STIRRING
Details
with vigorous stirring
CUSTOM
Type
CUSTOM
Details
the obtained precipitated
FILTRATION
Type
FILTRATION
Details
was filtered (10.9 g, 62% yield)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
COC=1C=CC2=C(CC(NC=C2)=O)C1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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